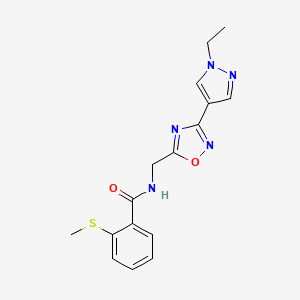

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)benzamide

Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)benzamide is a heterocyclic compound featuring a benzamide core substituted with a methylthio (-SCH₃) group at the 2-position. The benzamide moiety is linked via a methylene bridge to a 1,2,4-oxadiazole ring, which is further substituted at the 3-position with a 1-ethyl-1H-pyrazol-4-yl group. This structure combines sulfur-containing, nitrogen-rich heterocycles (pyrazole and oxadiazole), which are known to influence pharmacokinetic properties such as metabolic stability, solubility, and target binding affinity.

Properties

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-3-21-10-11(8-18-21)15-19-14(23-20-15)9-17-16(22)12-6-4-5-7-13(12)24-2/h4-8,10H,3,9H2,1-2H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRWQVAWVBKJKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)benzamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with a nitrile or carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).

Coupling of the Rings: The pyrazole and oxadiazole rings are then coupled through a suitable linker, often involving a nucleophilic substitution reaction.

Introduction of the Benzamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the oxadiazole ring, leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the pyrazole and oxadiazole moieties. For instance, derivatives similar to N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)benzamide have shown promising results against various bacterial strains. In vitro assays revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Potential

The compound's structure suggests potential anticancer applications. Studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. For example, compounds with similar frameworks have been reported to inhibit tumor growth in various cancer cell lines . The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation.

Anti-inflammatory Effects

Research has indicated that compounds with pyrazole and oxadiazole structures can exhibit anti-inflammatory properties. One study reported significant reductions in edema in animal models treated with such derivatives compared to standard anti-inflammatory drugs . This suggests that this compound may be a candidate for further development as an anti-inflammatory agent.

Agricultural Applications

Pesticidal Activity

The compound's unique chemical structure may also lend itself to applications in agriculture as a pesticide or fungicide. Research into similar pyrazole-containing compounds has shown efficacy against various plant pathogens, indicating potential for use in crop protection . The ability to inhibit fungal growth or bacterial infections in plants could lead to the development of new agricultural products.

Material Science

Polymer Development

this compound can also be explored for its applications in material science. Its structural characteristics allow for potential use in developing high-performance polymers or composites with enhanced thermal and mechanical properties . The incorporation of such compounds into polymer matrices may improve their resistance to degradation and enhance overall material performance.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published by Luo et al., a series of pyrazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that specific derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, demonstrating their potential as effective antimicrobial agents .

Case Study 2: Anticancer Activity

A recent investigation into oxadiazole derivatives revealed that certain compounds induced apoptosis in human cancer cell lines through the activation of caspase pathways. This supports the hypothesis that this compound could be a viable candidate for anticancer drug development .

Mechanism of Action

The mechanism of action of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)benzamide depends on its specific application:

In Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. For example, it could inhibit a key enzyme involved in cancer cell proliferation.

In Materials Science: The compound’s unique structure allows it to participate in various intermolecular interactions, contributing to the desired material properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzamide derivatives with heterocyclic appendages. Below is a systematic comparison with structurally related analogs from the literature:

Substituent Variations on the Benzamide Core

The methylthio group (-SCH₃) at the 2-position distinguishes the target compound from analogs with alternative substituents:

Heterocyclic Modifications

- 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole: The target compound’s 1,2,4-oxadiazole ring () offers distinct electronic properties compared to 1,3,4-oxadiazole derivatives (e.g., 3-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)-N-(thiazol-2-yl)benzamide, ). The 1,3,4-isomer exhibits higher ring strain and altered dipole moments, which may affect receptor binding or stability .

- Pyrazole vs.

Pharmacological Implications

Compounds in this class are frequently explored for anticancer and antiviral applications (). Key differences:

- Methylthio (-SCH₃): Enhances membrane permeability due to moderate lipophilicity, whereas nitro (-NO₂, ) or trifluoromethyl (-CF₃, ) groups may improve target residence time but increase toxicity risks.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Lipophilicity: Methylthio (-SCH₃, logP ≈ 1.5) is less hydrophobic than trifluoromethyl (-CF₃, logP ≈ 2.1) but more so than cyano (-CN, logP ≈ 0.9), affecting blood-brain barrier penetration.

- Solubility : The ethylpyrazole and methylthio groups may reduce aqueous solubility compared to morpholine or piperidine-containing analogs () .

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)benzamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore the pharmacological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole moiety and an oxadiazole ring, which are known to contribute to various biological activities. The specific functional groups present in the compound enhance its interaction with biological targets.

Antitumor Activity

Research indicates that derivatives containing the pyrazole and oxadiazole rings exhibit significant antitumor activity . For instance, pyrazole derivatives have been shown to inhibit key proteins involved in tumor progression, such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy .

Table 1: Summary of Antitumor Activities

| Compound Type | Target Protein | Activity Level (IC50) |

|---|---|---|

| Pyrazole Derivatives | BRAF(V600E) | 0.5 µM |

| Oxadiazole Derivatives | EGFR | 0.8 µM |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Studies have shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Table 2: Antimicrobial Activity Overview

| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | N-((3-(1-ethyl...)) | 2 µg/mL |

| Escherichia coli | N-((3-(1-ethyl...)) | 4 µg/mL |

| Candida albicans | N-((3-(1-ethyl...)) | 8 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound potentially inhibits enzymes critical for cell proliferation and survival in cancer cells.

- Disruption of Membrane Integrity : Its antimicrobial effects may stem from disrupting microbial cell membranes.

- Modulation of Signaling Pathways : The presence of specific functional groups allows the compound to interfere with signaling pathways involved in inflammation and immune responses.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

- Antitumor Efficacy : A study involving a series of pyrazole derivatives showed a significant reduction in tumor size in animal models when treated with compounds structurally related to N-((3-(1-ethyl...) .

- Antimicrobial Trials : Clinical trials have demonstrated that compounds with oxadiazole frameworks exhibit potent activity against resistant strains of bacteria, suggesting potential for use in antibiotic development .

Q & A

Basic: What are the standard synthetic protocols for preparing N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)benzamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Alkylation of oxadiazole precursors : React 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with an alkylating agent (e.g., RCH2Cl) in DMF using K2CO3 as a base at room temperature to form the oxadiazole-methyl intermediate .

Coupling with benzamide derivatives : Introduce the 2-(methylthio)benzamide moiety via nucleophilic substitution or amide bond formation. Phosphorus oxychloride (POCl3) at elevated temperatures (e.g., 120°C) is often employed for cyclization steps in analogous oxadiazole syntheses .

Key Considerations : Monitor reaction progress using TLC and purify intermediates via column chromatography.

Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Ensure ≥95% purity by matching calculated and observed C/H/N/S percentages.

Advanced: How can researchers optimize the yield of the 1,2,4-oxadiazole ring formation during synthesis?

Methodological Answer:

- Parameter Screening : Use Design of Experiments (DOE) to test variables:

- Byproduct Mitigation : Monitor for thiol oxidation byproducts via LC-MS and adjust inert atmosphere (N2/Ar) to suppress disulfide formation.

Advanced: What strategies are recommended for resolving contradictory biological activity data across studies involving structural analogs?

Methodological Answer:

- Comparative Assays : Re-evaluate activity under standardized conditions (e.g., fixed cell lines, consistent IC50 protocols) to isolate substituent effects .

- Structural Modifications : Systematically vary substituents (e.g., methylthio → sulfoxide/sulfone) and correlate with activity trends. For example, replacing the pyrazole’s ethyl group with bulkier alkyl chains may enhance target binding .

- Purity Validation : Confirm compound integrity using HPLC (>99% purity) to rule out degradation products influencing results .

Advanced: How can computational methods be integrated to predict the reactivity of the methylthio group in further derivatization?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrophilicity of the methylthio group to predict susceptibility to oxidation or nucleophilic attack .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives with optimized binding. For instance, replacing S-methyl with sulfonamide groups may improve solubility and affinity .

- ADMET Prediction : Use tools like SwissADME to forecast metabolic stability and guide synthetic priorities.

Advanced: What experimental approaches are suitable for investigating the metabolic stability of this compound in vitro?

Methodological Answer:

- Liver Microsome Assays : Incubate the compound with rat/human liver microsomes and quantify parent compound degradation via LC-MS/MS at timed intervals (0–120 min) .

- Cytochrome P450 Inhibition : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess potential drug-drug interactions.

- Stability Profiling : Store derivatives under accelerated conditions (40°C/75% RH) and monitor degradation products by HPLC to identify labile functional groups (e.g., oxadiazole ring hydrolysis) .

Advanced: How can researchers design experiments to explore the role of the oxadiazole ring in target binding?

Methodological Answer:

- Isosteric Replacement : Synthesize analogs replacing oxadiazole with triazole or thiadiazole rings and compare bioactivity .

- Crystallography : Co-crystallize the compound with its target protein (e.g., kinase) to visualize hydrogen bonding/π-stacking interactions involving the oxadiazole .

- SAR Studies : Correlate ring substitutions (e.g., electron-withdrawing groups at position 3) with binding affinity using surface plasmon resonance (SPR) assays.

Advanced: What methodologies address challenges in scaling up the synthesis for preclinical studies?

Methodological Answer:

- Process Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., POCl3-mediated cyclization) to improve safety and yield .

- Purification Strategies : Replace column chromatography with recrystallization or membrane-based separations for cost-effective scale-up .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of critical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.